3-Bromo-1-(3-bromophenyl)pyrrolidin-2-one

Physicochemical properties Molecular weight Density

3-Bromo-1-(3-bromophenyl)pyrrolidin-2-one (CAS 1342077-83-1) is a heterocyclic organic compound with the molecular formula C₁₀H₉Br₂NO and a molecular weight of 318.99 g/mol. It belongs to the pyrrolidin-2-one class and is characterized by the presence of two bromine atoms: one at the 3-position of the pyrrolidinone ring and another at the 3-position of the N-phenyl substituent.

Molecular Formula C10H9Br2NO
Molecular Weight 318.99 g/mol
CAS No. 1342077-83-1
Cat. No. B1374089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1-(3-bromophenyl)pyrrolidin-2-one
CAS1342077-83-1
Molecular FormulaC10H9Br2NO
Molecular Weight318.99 g/mol
Structural Identifiers
SMILESC1CN(C(=O)C1Br)C2=CC(=CC=C2)Br
InChIInChI=1S/C10H9Br2NO/c11-7-2-1-3-8(6-7)13-5-4-9(12)10(13)14/h1-3,6,9H,4-5H2
InChIKeyYHPLZPNTZCHOSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-1-(3-bromophenyl)pyrrolidin-2-one (CAS 1342077-83-1): A Dual-Brominated Pyrrolidinone Building Block for Selective Functionalization


3-Bromo-1-(3-bromophenyl)pyrrolidin-2-one (CAS 1342077-83-1) is a heterocyclic organic compound with the molecular formula C₁₀H₉Br₂NO and a molecular weight of 318.99 g/mol . It belongs to the pyrrolidin-2-one class and is characterized by the presence of two bromine atoms: one at the 3-position of the pyrrolidinone ring and another at the 3-position of the N-phenyl substituent . This dual-bromination confers distinct physicochemical properties, including a high predicted density (1.865±0.06 g/cm³), a predicted boiling point of 462.2±40.0 °C, and a predicted pKa of -2.65±0.40, indicating a very weakly basic nitrogen center . The compound is commercially available at a minimum purity specification of 95% and is intended exclusively for research and development use, including as a synthetic intermediate in medicinal chemistry programs .

Procurement Considerations for 3-Bromo-1-(3-bromophenyl)pyrrolidin-2-one: Why Alternative Bromophenyl Pyrrolidinones Cannot Be Substituted


In the landscape of bromophenyl-substituted pyrrolidin-2-ones, generic substitution is scientifically invalid due to fundamental differences in regiochemistry, bromination pattern, and molecular architecture that directly dictate reactivity, physicochemical properties, and downstream synthetic utility. The target compound's unique 1,3,3-substitution pattern—specifically, a bromine at the pyrrolidinone C3 position and a bromine at the N-phenyl meta position—confers a distinct electronic environment and steric profile compared to analogs such as 1-(3-bromophenyl)pyrrolidin-2-one (CAS 38348-83-3, lacking the C3-bromo), 3-bromo-1-phenylpyrrolidin-2-one (CAS 77868-83-8, lacking the N-phenyl bromo), or positional isomers like 3-(4-bromophenyl)pyrrolidin-2-one and 4-(3-bromophenyl)pyrrolidin-2-one, which differ in both the site of attachment and bromine position . These structural variations result in divergent properties, including a higher molecular weight (318.99 vs. 240.10 g/mol) and a lower predicted pKa (-2.65 vs. neutral or weakly basic values for non-C3-brominated analogs), which profoundly influence solubility, stability, and suitability as a synthetic handle for cross-coupling or further functionalization . Interchanging any of these compounds without rigorous re-optimization would compromise reaction yields, alter selectivity, and invalidate structure-activity relationship (SAR) hypotheses.

Quantitative Differentiation of 3-Bromo-1-(3-bromophenyl)pyrrolidin-2-one from Structural Analogs: A Comparative Evidence Assessment for Informed Procurement


Dual-Bromination Confers Unique Physicochemical Properties Compared to Mono-Brominated Analogs

3-Bromo-1-(3-bromophenyl)pyrrolidin-2-one (C10H9Br2NO, MW 318.99) contains two bromine atoms, distinguishing it from mono-brominated analogs such as 1-(3-bromophenyl)pyrrolidin-2-one (C10H10BrNO, MW 240.10) and 3-bromo-1-phenylpyrrolidin-2-one (C10H10BrNO, MW 240.10). This structural difference translates into a significantly higher predicted density (1.865 vs. ~1.4 g/cm³ typical for mono-bromo pyrrolidinones) and a notably low predicted pKa (-2.65) versus the neutral or weakly basic pKa of its non-C3-brominated counterparts . The increased molecular weight and density, coupled with the low pKa, indicate a more lipophilic and less basic scaffold, which can enhance membrane permeability and alter binding kinetics in biological systems.

Physicochemical properties Molecular weight Density pKa

The C3-Bromo Substituent Enables Regioselective Functionalization Not Accessible with Non-Brominated Pyrrolidinone Cores

The presence of a bromine atom at the C3 position of the pyrrolidinone ring in 3-bromo-1-(3-bromophenyl)pyrrolidin-2-one provides a synthetic handle for regioselective derivatization, a capability absent in analogs like 1-(3-bromophenyl)pyrrolidin-2-one, which lacks the C3-bromo substituent. While direct experimental data for this specific compound is limited, class-level inference from the well-established reactivity of C3-brominated pyrrolidinones indicates that the C3-bromo group can participate in nucleophilic substitution, transition metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig), and radical reactions, enabling the construction of diverse C3-substituted pyrrolidinone libraries for structure-activity relationship (SAR) studies [1][2]. The N-aryl bromo group offers an orthogonal site for independent derivatization, allowing for sequential functionalization strategies.

Synthetic utility Regioselective functionalization Cross-coupling

Meta-Bromophenyl Substituent Favors Specific Pharmacophore Conformations Compared to Ortho- or Para-Isomers

The 3-bromophenyl (meta-bromo) substituent on the pyrrolidinone nitrogen in 3-bromo-1-(3-bromophenyl)pyrrolidin-2-one positions the bromine atom at a geometry distinct from that of ortho- or para-bromophenyl isomers (e.g., 5-(2-bromophenyl)pyrrolidin-2-one, 3-(4-bromophenyl)pyrrolidin-2-one). In the context of biaryl templates for H+/K+ ATPase inhibition, pharmacophore modeling has demonstrated that the geometry of the molecule, including the specific positioning of substituents on the aryl ring, is key to achieving target engagement [1]. The meta-bromo arrangement in the target compound presents a specific dihedral angle and electron density distribution that can influence π-π stacking, halogen bonding, and hydrophobic interactions with biological targets differently than ortho- or para-analogs.

Pharmacophore modeling H+/K+ ATPase inhibition Conformational analysis

Commercially Available at Research Scale with Defined Purity and Storage Specifications

3-Bromo-1-(3-bromophenyl)pyrrolidin-2-one is available from multiple specialty chemical suppliers at a minimum purity specification of 95% . The compound is classified as not hazardous for transportation (DOT/IATA) and is recommended for long-term storage in a cool, dry place . This contrasts with some other brominated pyrrolidinones that may have more stringent or undefined shipping and storage requirements, which can impact procurement logistics and budget. Pricing information from AKSci indicates that 50 mg is available for $186, 250 mg for $397, and 1 g for $992, with a lead time of approximately one week .

Procurement Purity Storage Shipping

Optimal Research Applications for 3-Bromo-1-(3-bromophenyl)pyrrolidin-2-one Based on Quantitative Differentiation Evidence


Scaffold Diversification in Medicinal Chemistry for Structure-Activity Relationship (SAR) Studies

Procure 3-bromo-1-(3-bromophenyl)pyrrolidin-2-one for use as a versatile building block to generate diverse libraries of C3-substituted pyrrolidin-2-one derivatives. The C3-bromo substituent serves as a specific synthetic handle for nucleophilic substitution or transition metal-catalyzed cross-coupling reactions, enabling the exploration of chemical space around the pyrrolidinone core in drug discovery programs [1]. This capability is not offered by analogs such as 1-(3-bromophenyl)pyrrolidin-2-one, which lack the C3-bromo functionality.

Targeted Synthesis of Biaryl-Containing Inhibitors for H+/K+ ATPase or Related Targets

Utilize the meta-bromophenyl group of 3-bromo-1-(3-bromophenyl)pyrrolidin-2-one as a component in the synthesis of biaryl-based inhibitors. Pharmacophore modeling studies on H+/K+ ATPase inhibitors emphasize that the geometry of the biaryl system, including the specific substitution pattern on the aryl ring, is critical for activity [2]. The meta-bromo substitution presents a distinct conformational profile compared to ortho- or para-isomers, making this compound a valuable starting material for exploring this target space.

Synthesis of Molecular Probes Requiring Dual Orthogonal Reactive Sites

Employ 3-bromo-1-(3-bromophenyl)pyrrolidin-2-one in the synthesis of complex molecules where sequential functionalization is required. The C3-bromo and N-phenyl bromo groups offer two distinct reactive sites with different chemical environments, allowing for the independent and regioselective introduction of diverse substituents. This dual reactivity is a key differentiator from mono-brominated pyrrolidinones and is valuable for constructing multifunctional probes or advanced intermediates in organic synthesis.

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